Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Molecular Formula: C₁₇H₂₀O₆ Molecular Weight: 320.341 g/mol IUPAC Name: Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate Synonyms: Includes ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate, MFCD01847530, and others .
This compound is a benzofuran derivative featuring a 2-methyl substituent on the benzofuran core and two ester functional groups:
Ethyl ester at the 3-position.
Ethoxypropionyloxy group at the 5-position (a branched ester substituent).
The branched ethoxypropionyloxy group distinguishes it from simpler benzofuran esters, contributing to its steric and electronic properties.
Properties
IUPAC Name |
ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-5-20-16(18)11(4)22-12-7-8-14-13(9-12)15(10(3)23-14)17(19)21-6-2/h7-9,11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIGDSQYOCTOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This is followed by the reaction with 1-ethoxy-1-oxopropane-2-yl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Antitumor Activity
Numerous studies have investigated the antitumor potential of compounds related to benzofuran derivatives. Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate has shown promising results in inhibiting cancer cell proliferation.
Case Studies:
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established anticancer agents. The mechanism appears to involve apoptosis induction and inhibition of key metabolic pathways involved in tumor growth.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Mechanism:
- The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential utility in conditions characterized by chronic inflammation.
Antioxidant Activity
The antioxidant properties of this compound are of particular interest in preventing oxidative stress-related diseases.
Findings:
- Preliminary assays indicate that the compound can scavenge free radicals effectively, thus protecting cells from oxidative damage.
Initial pharmacokinetic studies have suggested favorable absorption and distribution characteristics for ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-benzofuran. However, comprehensive safety evaluations are necessary before clinical applications can be considered.
Mechanism of Action
The mechanism of action of Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparative Analysis:
Substituent Effects :
- The ethoxy group in the target compound increases lipophilicity compared to the methoxy variant.
- Branched vs. Linear Substituents ( vs. 17):
- The acetyloxy group (C₁₄H₁₄O₅) in is smaller and less sterically hindered, leading to higher solubility in polar solvents. The ethoxypropionyloxy group in the target compound enhances lipophilicity, favoring membrane permeability .
Electronic Properties: Cyanomethoxy Group ():
- Brominated Aromatic Substituents ():
- Bromine in the benzoyloxy group increases molecular weight (403.23 vs.
Synthetic Accessibility :
- The target compound and its analogs (e.g., ) likely share synthetic routes involving esterification and etherification. For example:
- Copper-catalyzed cycloaddition (as in ) is a common method for benzofuran core formation.
- Substituent-specific steps (e.g., introduction of cyanomethoxy or bromobenzoyloxy groups) require tailored reagents (e.g., cyanomethyl halides or bromobenzoyl chlorides) .
Physical Properties :
- Melting Points and Solubility :
- The target compound’s higher molecular weight (320.34 g/mol) compared to the acetyloxy analog (262.26 g/mol) suggests a higher melting point.
- Brominated derivatives (e.g., 403.23 g/mol) exhibit increased density and lower solubility in aqueous media due to halogenation .
Biological Activity
Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will detail its biological activity, synthesis methods, and relevant research findings.
Molecular Formula
The molecular formula of this compound is .
Structural Characteristics
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the ethoxy and carboxylate groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Research indicates that benzofuran derivatives may exhibit antiviral properties, particularly against RNA viruses such as SARS-CoV-2. Molecular docking studies have shown strong binding affinities with viral proteins, suggesting potential for development as antiviral agents .
- Antioxidant Properties : Compounds containing benzofuran structures are often investigated for their antioxidant capabilities. They may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially providing therapeutic effects in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:
Table 1: Summary of Biological Activities of Related Benzofuran Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antiviral (SARS-CoV) | |
| Compound B | Antioxidant | |
| Compound C | Anti-inflammatory |
Pharmacokinetics
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has been performed on similar compounds to assess their pharmacokinetic profiles. These studies are crucial for understanding the viability of this compound as a therapeutic agent .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Esterification : The initial step involves the esterification of 5-hydroxy-2-methylbenzofuran with ethyl chloroformate.
- Nucleophilic Substitution : The resulting ester is then subjected to nucleophilic substitution with 1-ethoxy-1-oxopropane under basic conditions to yield the final product.
Industrial Production
For industrial applications, continuous flow reactors may be utilized to enhance yield and consistency during production. Automated systems help maintain optimal reaction conditions.
Q & A
Q. What are the common synthetic pathways for Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, such as Claisen condensation, Friedel-Crafts acylation, and esterification. For example, the benzofuran core is functionalized via nucleophilic substitution or coupling reactions, followed by esterification of the carboxyl group. Optimization includes temperature control (e.g., −78°C for lithiation steps), solvent selection (e.g., dichloromethane for acetylation), and catalysts (e.g., pyridine). Reaction progress is monitored via thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., fluorobenzoyloxy or methyl groups). Infrared (IR) spectroscopy identifies functional groups like esters. Mass spectrometry (MS) verifies molecular weight. For crystallographic analysis, X-ray diffraction (XRD) with programs like SHELXL refines atomic coordinates and resolves disorder, as seen in structurally related benzofuran derivatives .
Q. How does the presence of substituents (e.g., halogen, ester) influence reactivity and biological activity?
Halogen substituents (e.g., fluorine) enhance lipophilicity and metabolic stability, while ester groups enable further derivatization. For example, fluorinated analogs show improved receptor binding compared to chlorinated versions due to electronic effects. Comparative studies using halogen-substituted derivatives highlight these differences in pharmacological assays .
Q. What purity criteria are used for this compound in pharmacological studies?
High-performance liquid chromatography (HPLC) with UV detection ensures ≥95% purity. Residual solvents are quantified via gas chromatography (GC), and elemental analysis confirms stoichiometric ratios of C, H, and O. Impurity profiles are documented using LC-MS .
Q. How is the compound’s stability assessed under varying storage conditions?
Accelerated stability studies involve exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Degradation products are analyzed via HPLC, with kinetic modeling (Arrhenius equation) predicting shelf life. Lyophilization improves stability for long-term storage .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing substituted benzofuran derivatives be addressed?
Regioselectivity is controlled via directing groups (e.g., methoxy) or transition-metal catalysts. For example, Suzuki-Miyaura coupling with palladium catalysts ensures precise aryl group placement. Computational modeling (DFT) predicts reactive sites, guiding synthetic routes .
Q. What strategies resolve crystallographic disorder in X-ray structures of related compounds?
Disorder in flexible groups (e.g., ethyl esters) is modeled using split positions with occupancy refinement in SHELXL. Validation tools like ADDSYM check for missed symmetry. Complementary techniques (e.g., NMR crystallography) resolve ambiguities .
Q. How are contradictory bioactivity results rationalized across structural analogs?
Contradictions arise from assay variability (e.g., cell lines vs. in vivo models) or substituent electronic effects. Meta-analyses using standardized protocols (e.g., IC50 normalization) and molecular docking (e.g., AutoDock Vina) identify key binding interactions. For example, fluorinated analogs may exhibit higher specificity for kinase targets .
Q. What advanced computational methods predict structure-activity relationships (SAR) for benzofuran derivatives?
Molecular dynamics (MD) simulations assess ligand-protein binding stability. Quantitative SAR (QSAR) models correlate substituent parameters (e.g., Hammett σ) with activity. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity .
Q. How are mechanistic studies designed to elucidate the compound’s interaction with biological targets?
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) measures kinetics. Enzyme inhibition assays (e.g., fluorogenic substrates) identify catalytic interference. Radiolabeled analogs track metabolic pathways in vitro .
Methodological Notes
- Data Contradictions : Cross-validate crystallographic and spectroscopic data to resolve structural ambiguities. For bioactivity, use orthogonal assays (e.g., fluorescence polarization + SPR) .
- Experimental Design : Employ Design of Experiments (DoE) to optimize reaction yields and purity. Include negative controls in bioassays to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
